Rathyronine hydrochloride
Overview
Description
Rathyronine hydrochloride is a synthetic form of the thyroid hormone triiodothyronine (T3). It is commonly used in the treatment of hypothyroidism and other thyroid-related disorders. The compound is known for its ability to enhance oxygen consumption by tissues, increase basal metabolic rate, and influence the metabolism of carbohydrates, lipids, and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rathyronine hydrochloride involves the iodination of tyrosine derivatives. The process typically includes the following steps:
Iodination: Tyrosine is iodinated at specific positions to form diiodotyrosine.
Coupling: The diiodotyrosine undergoes coupling reactions to form triiodothyronine.
Purification: The product is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large quantities of tyrosine are iodinated using iodine and oxidizing agents.
Automated Coupling: Automated systems are used to couple the iodinated tyrosine derivatives efficiently.
High-Throughput Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rathyronine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can convert it back to less iodinated forms.
Substitution: Halogen substitution reactions can modify the iodine atoms on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Formation of tetraiodothyronine (T4).
Reduction: Formation of diiodothyronine (T2).
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
Rathyronine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and gene expression.
Medicine: Used in the treatment of hypothyroidism, goiter, and as a diagnostic agent in thyroid function tests.
Industry: Employed in the production of thyroid hormone supplements and pharmaceuticals.
Mechanism of Action
Rathyronine hydrochloride exerts its effects by mimicking the natural thyroid hormone triiodothyronine (T3). It binds to thyroid hormone receptors in the nucleus of cells, influencing the transcription of specific genes. This leads to increased oxygen consumption, enhanced metabolic rate, and altered metabolism of carbohydrates, lipids, and proteins. The compound primarily targets the thyroid hormone receptors and pathways involved in metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Levothyroxine (T4): Another synthetic thyroid hormone used in the treatment of hypothyroidism.
Diiodothyronine (T2): A less iodinated form of thyroid hormone with similar but less potent effects.
Uniqueness
Rathyronine hydrochloride is unique due to its higher potency and faster onset of action compared to levothyroxine. It is particularly effective in situations where rapid thyroid hormone replacement is needed .
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEMPWKWYHWPQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClI3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65466-14-0, 6138-47-2 | |
Record name | Rathyronine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065466140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RATHYRONINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A247F3O99B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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